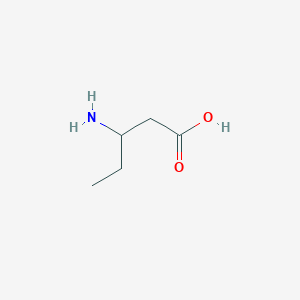

3-Aminopentanoic acid

説明

Nomenclature and Stereoisomers in Academic Contexts

In scientific literature, precision in nomenclature is critical. 3-Aminopentanoic acid is also referred to as 3-aminovaleric acid or β-aminovaleric acid. ontosight.ai The presence of a chiral center at the β-carbon means the compound exists as two distinct stereoisomers, (R) and (S), as well as a racemic mixture of the two.

Table 1: Chemical Identification of this compound and its Stereoisomers

| Identifier | (R)-3-Aminopentanoic acid | (S)-3-Aminopentanoic acid | Racemic this compound |

|---|---|---|---|

| IUPAC Name | (3R)-3-aminopentanoic acid nih.gov | (3S)-3-aminopentanoic acid | This compound nih.gov |

| Synonyms | (R)-3-Amino-valeric acid sigmaaldrich.com | (S)-3-Amino-pentanoic acid scbt.com | 3-Aminovaleric acid, β-Aminovaleric acid ontosight.ai |

| CAS Number | 131347-76-7 nih.gov | 14389-77-6 scbt.com | 18664-78-3 scbt.com |

| Molecular Formula | C5H11NO2 nih.gov | C5H11NO2 scbt.com | C5H11NO2 alfa-chemistry.com |

| Molecular Weight | 117.15 g/mol nih.gov | 117.15 g/mol scbt.com | 117.15 g/mol alfa-chemistry.com |

| SMILES | CCC@HN nih.gov | CCC@HCC(O)=O bldpharm.com | CCC(CC(=O)O)N alfa-chemistry.com |

| InChIKey | QFRURJKLPJVRQY-SCSAIBSYSA-N nih.gov | QFRURJKLPJVRQY-BYPYZUCNSA-N sigmaaldrich.com | QFRURJKLPJVRQY-UHFFFAOYSA-N alfa-chemistry.com |

The (R)-enantiomer, formally named (3R)-3-aminopentanoic acid, is a specific spatial arrangement of the molecule. nih.gov It is often utilized in enantioselective synthesis to produce chiral molecules with defined stereochemistry. Research applications include its use in peptide synthesis and as a precursor for complex molecular targets. sigmaaldrich.com The development of enzymatic methods, such as the use of engineered glutamate (B1630785) dehydrogenase, has been explored for the stereoselective synthesis of related γ-amino acids like (R)-4-aminopentanoic acid, highlighting the importance of obtaining optically pure enantiomers for research. frontiersin.org

The counterpart to the (R)-isomer is (S)-3-aminopentanoic acid. scbt.comnih.gov Like its enantiomer, it serves as a valuable chiral building block in organic synthesis. sigmaaldrich.com The production of optically pure (S)-3-aminopentanoic acid ethyl ester has been achieved using ω-transaminase enzymes, demonstrating a biocatalytic route to this specific stereoisomer. cas.cn This highlights the growing interest in green chemistry approaches for synthesizing enantiomerically pure compounds for pharmaceutical and biochemical research. cas.cn

The racemic mixture contains equal amounts of the (R)- and (S)-enantiomers. nih.gov Synthesizing the compound without chiral control typically results in this mixture. Racemic this compound is often used in initial studies or when the specific stereochemistry is not critical for the application. Processes for optical resolution, sometimes employing enzymes like ω-transaminase, can be used to separate the individual enantiomers from the racemic mixture. google.com Studies involving meteorites have also analyzed racemic and non-racemic mixtures of amino acids to understand their origins. nasa.gov

Academic Significance and Research Trajectory

The academic importance of this compound lies in its status as a β-amino acid. This structural motif is of great interest because its incorporation into peptides can create novel secondary structures and enhance stability against degradation by proteases. numberanalytics.com This has opened new avenues in drug discovery and protein engineering. numberanalytics.com

The research trajectory for this compound and its derivatives is multifaceted:

Pharmaceutical Building Block : It serves as a precursor for synthesizing more complex molecules with potential pharmacological activities. ontosight.ai Research has explored its use in developing compounds for treating neurological disorders, leveraging its potential neuroprotective properties. ontosight.ainumberanalytics.com

Biocatalysis and Synthesis : A significant area of research focuses on the chemo- and enantioselective synthesis of β-amino acids. researchgate.net The development of biocatalytic methods using enzymes like transaminases is a key goal to produce optically pure enantiomers in an environmentally friendly manner. cas.cn

Astrobiology and Prebiotic Chemistry : The identification of this compound and other amino acids in carbonaceous chondrite meteorites has profound implications for understanding the origins of life. nasa.govnasa.gov Its presence suggests that the molecular building blocks for life could have been delivered to the early Earth from extraterrestrial sources. nasa.gov Research in this area investigates the formation pathways of such amino acids in extraterrestrial environments, with the Michael addition reaction being a likely route for β-amino acids. nasa.gov

Historical Perspectives in Amino Acid Research

Historically, amino acid research has been overwhelmingly dominated by the 20 proteinogenic α-amino acids, the fundamental components of all life on Earth. mmsl.cz The study of non-proteinogenic amino acids, including β-amino acids, represents a more recent expansion of the field. While β-amino acids were discovered in the early 20th century, their significance was not fully appreciated until advancements in organic synthesis and biotechnology in recent decades. numberanalytics.com

Initially regarded simply as "unnatural" amino acids, their unique properties have led to a surge of interest. numberanalytics.com Unlike α-amino acids, the extra carbon in the backbone of β-amino acids allows them to form different, stable peptide folds (foldamers), which can mimic or inhibit biological processes. This has made them a major focus in medicinal chemistry and materials science. researchgate.netnih.gov The discovery of this compound in meteorites like Murchison further elevated the status of β-amino acids, placing them in the context of prebiotic chemistry and the fundamental questions surrounding the origin of life's building blocks. nasa.gov

Structure

3D Structure

特性

IUPAC Name |

3-aminopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c1-2-4(6)3-5(7)8/h4H,2-3,6H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFRURJKLPJVRQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90563412 | |

| Record name | 3-Aminopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90563412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18664-78-3, 186364-78-3 | |

| Record name | 3-Aminopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90563412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 186364-78-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 18664-78-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Aminopentanoic Acid and Its Derivatives

Enantioselective Synthesis Approaches

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the ability to synthesize specific enantiomers of 3-aminopentanoic acid is crucial. Enantioselective synthesis aims to produce a single enantiomer of a chiral compound, which is essential for the development of effective and safe pharmaceuticals.

Asymmetric Synthesis of Specific Enantiomers

Asymmetric synthesis involves the use of chiral catalysts, reagents, or auxiliaries to induce stereoselectivity in a chemical reaction. youtube.com Several asymmetric strategies have been developed for the synthesis of specific enantiomers of this compound and its derivatives.

One notable approach involves the aza-Michael reaction, where a chiral amine is added to an α,β-unsaturated carbonyl compound. tandfonline.com For instance, the synthesis of (2S,3R)-2-methyl-3-aminopentanoic acid hydrochloride has been achieved through a succinct asymmetric synthesis. thieme-connect.comresearchgate.net Another strategy employs chiral auxiliaries, which are temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction and are subsequently removed.

The kinetic resolution of racemic mixtures is another powerful tool in asymmetric synthesis. nih.gov This process involves the differential reaction of the two enantiomers in a racemate with a chiral catalyst or reagent, allowing for the separation of the unreacted, enantiomerically enriched substrate from the product. nih.gov Cinchona alkaloids, for example, have been used as catalysts in the kinetic resolution of β,γ-unsaturated α-amino acids. nih.gov

Table 1: Examples of Asymmetric Synthesis Approaches

| Method | Description | Key Features |

|---|---|---|

| Aza-Michael Reaction | Addition of a chiral amine to an α,β-unsaturated carbonyl compound. tandfonline.com | Can establish multiple stereocenters. |

| Chiral Auxiliaries | A chiral molecule temporarily attached to the substrate to control stereochemistry. | The auxiliary is typically recovered and reused. |

| Kinetic Resolution | Differential reaction of enantiomers in a racemic mixture with a chiral catalyst. nih.gov | Allows for the separation of enantiomers. nih.gov |

| Asymmetric Epoxidation | Use of manganese-based complexes for stereoselective epoxidation of unfunctionalized alkenes. youtube.com | Applicable to a wide range of alkene substrates. youtube.com |

Enzymatic Synthesis Pathways

Biocatalysis, utilizing enzymes to catalyze chemical transformations, offers a green and highly selective alternative to traditional chemical synthesis. diva-portal.org Enzymes operate under mild conditions and often exhibit exquisite stereoselectivity, making them ideal for the synthesis of enantiomerically pure compounds.

Glutamate (B1630785) dehydrogenase (GDH) is an enzyme that catalyzes the reversible reductive amination of α-ketoglutarate to L-glutamate. nih.gov Through protein engineering, the substrate specificity of GDH can be altered to accept non-natural substrates. Engineered GDH has been successfully employed for the synthesis of (R)-4-aminopentanoic acid from levulinic acid, a biomass-derived starting material. nih.govfrontiersin.org

In one study, researchers engineered GDH from Escherichia coli (EcGDH) by comparing its crystal structure with that of other dehydrogenases to identify key residues affecting substrate specificity. nih.govfrontiersin.org Through targeted mutagenesis, they created a mutant enzyme, EcGDHK116Q/N348M, which exhibited significantly enhanced activity towards levulinic acid. nih.govfrontiersin.org This engineered enzyme, coupled with a formate (B1220265) dehydrogenase for cofactor regeneration, converted 0.4 M levulinic acid to (R)-4-aminopentanoic acid with over 97% conversion and greater than 99% enantiomeric excess (ee). nih.govfrontiersin.org

Table 2: Engineered Glutamate Dehydrogenase for (R)-4-Aminopentanoic Acid Synthesis

| Enzyme Mutant | Substrate | Conversion | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| EcGDHK116Q/N348M | Levulinic Acid (0.4 M) | >97% | >99% (R) | nih.govfrontiersin.org |

Amine dehydrogenases (AmDHs) and transaminases (TAs) are two other classes of enzymes that have proven to be powerful biocatalysts for the asymmetric synthesis of chiral amines. diva-portal.orgfrontiersin.org

Wild-type AmDHs have been shown to be effective in the synthesis of short-chain chiral amines. frontiersin.org For example, the AmDH from Petrotoga mobilis (PmAmDH) can catalyze the reductive amination of levulinic acid to produce (S)-4-aminopentanoic acid. nih.govfrontiersin.org

Transaminases catalyze the transfer of an amino group from an amino donor to a keto acceptor. diva-portal.org They are widely used for the production of chiral amines and amino acids. google.com (R)-selective amine transaminases have been used to synthesize (R)-4-aminopentanoic acid with high optical purity. nih.govfrontiersin.org However, a drawback of using transaminases can be the unfavorable thermodynamic equilibrium, which often requires strategies to remove the co-product. nih.govfrontiersin.org

Directed evolution is a powerful technique used to tailor enzyme properties, such as activity, stability, and stereoselectivity, for specific applications. nih.gov This process involves iterative rounds of gene mutagenesis and screening or selection to identify improved enzyme variants. nih.gov

Directed evolution has been successfully applied to engineer an amine dehydrogenase from Petrotoga mobilis (PmAmDH). acs.org The engineered mutant, PmAmDHI80T/P224S/E296G, showed an 18-fold increase in catalytic efficiency for the reductive amination of levulinic acid compared to the wild-type enzyme. acs.org This engineered biocatalyst enabled the conversion of 0.5 M levulinic acid to (S)-4-aminopentanoic acid with over 97% conversion and >99% ee. acs.org

Computational redesign has also been employed to alter enzyme function. For example, aspartase has been redesigned to catalyze the synthesis of (R)-β-aminopentanoic acid. researchgate.net

Catalytic Hydrogenation of Nitro Precursors

The reduction of nitro compounds is a fundamental transformation in organic synthesis to produce primary amines. commonorganicchemistry.com Catalytic hydrogenation is a widely used method for this purpose, often employing heterogeneous catalysts such as palladium on carbon (Pd/C) or Raney nickel. commonorganicchemistry.com This method is applicable to both aliphatic and aromatic nitro compounds. commonorganicchemistry.com

The choice of catalyst and reaction conditions can be crucial to achieve chemoselectivity, especially in the presence of other reducible functional groups. nih.gov For instance, Raney nickel is often preferred over Pd/C when the substrate contains aromatic halides to avoid dehalogenation. commonorganicchemistry.com Milder reducing agents like iron or zinc in acidic media can also be used. commonorganicchemistry.com

While catalytic hydrogenation is a powerful tool, it can sometimes suffer from a lack of chemoselectivity. nih.gov The development of more selective catalysts, including those based on earth-abundant metals like manganese, is an active area of research. nih.gov

Table 3: Common Reagents for Nitro Group Reduction

| Reagent | Substrate Scope | Key Features |

|---|---|---|

| H2, Pd/C | Aliphatic and aromatic nitro groups | Highly efficient but can reduce other functional groups. commonorganicchemistry.com |

| H2, Raney Nickel | Aliphatic and aromatic nitro groups | Used when dehalogenation is a concern. commonorganicchemistry.com |

| Fe, Acid | Aromatic nitro groups | Mild conditions, good for sensitive substrates. commonorganicchemistry.com |

| Zn, Acid | Aromatic nitro groups | Mild conditions. commonorganicchemistry.com |

| SnCl2 | Aromatic nitro groups | Mild conditions. commonorganicchemistry.com |

| LiAlH4 | Aliphatic nitro groups | Reduces aliphatic nitro compounds to amines. commonorganicchemistry.com |

Electrophilic Attack on Chiral Enolates

The asymmetric synthesis of β-amino acids, including this compound, can be effectively achieved through the electrophilic attack on chiral enolates. This strategy relies on the use of a chiral auxiliary to direct the stereochemical outcome of the reaction. A prominent example involves the use of Evans' acyl oxazolidinones. harvard.edu These chiral auxiliaries allow for the formation of geometrically defined enolates (Z- or E-enolates), which then react with electrophiles. harvard.edu

The process begins with the generation of a specific enolate geometry. For instance, dialkylboron triflates are known to typically produce (Z)-boron enolates from Evans' imides with high selectivity. harvard.edu The subsequent reaction of this chiral enolate with an electrophile proceeds through a chair-like transition state, where the stereochemistry is controlled by minimizing steric interactions. harvard.edu

Another powerful method involves the highly diastereoselective conjugate addition of a chiral lithium amide, such as lithium N-benzyl-N-α-methylbenzylamide, to an α,β-unsaturated ester (an enoate acceptor). ox.ac.uk This reaction generates a homochiral β-amino enolate. Subsequent quenching of this enolate with an electrophile, for example, hydroxylation using a (camphorsulfonyl)oxaziridine, provides a direct route to homochiral β-amino-α-hydroxy acids, which are closely related derivatives. ox.ac.uk The principle of using chiral auxiliaries to form stereochemically defined enolates, which are then intercepted by electrophiles, is a cornerstone of modern asymmetric synthesis. harvard.eduethz.ch

Table 1: Stereoselective Aldol (B89426) Reaction of Chiral Boron Enolates This table illustrates the stereochemical control exerted by the geometry of a chiral boron enolate in a reaction with an aldehyde.

| Enolate Precursor (Imide) | Reagent for Enolate Formation | Predominant Enolate Geometry | Aldehyde | Product Diastereoselectivity |

| Propanoyl Oxazolidinone | (n-Bu)₂BOTf, i-Pr₂NEt | >97% (Z) | PhCHO | >99% syn |

| Propanoyl Oxazolidinone | (c-Hex)₂BCl, Et₃N | >99% (E) | PhCHO | >97% anti |

Data sourced from Evans, D. A. et al. (1981) and Brown, H. C. et al. (1989). harvard.edu

Chemical Synthesis Techniques

Synthesis from Keto Acids

A key pathway for synthesizing β-amino acids involves the transformation of β-keto acids or their ester derivatives. A significant challenge in this approach is the inherent instability of β-keto acids, which are prone to decarboxylation. nih.gov A chemo-enzymatic strategy has been developed to circumvent this issue. The process begins with a thermodynamically stable β-keto ester, which is converted to the corresponding β-keto acid using a lipase. nih.gov This enzymatic hydrolysis is performed under controlled conditions where the resulting β-keto acid is immediately subjected to a second enzymatic reaction: amination using an ω-transaminase. nih.gov

Derivatization Strategies for Synthesis Intermediates

In the context of synthesis, derivatization of intermediates is crucial for controlling reaction pathways and stereochemistry. Chiral auxiliaries, such as the oxazolidinones discussed previously, represent a form of derivatization where a chiral molecule is temporarily attached to the substrate to direct a subsequent transformation. harvard.edu The substrate, an achiral acyl group, is derivatized to form a chiral imide. This intermediate's enolate then undergoes diastereoselective alkylation or aldol reactions, after which the chiral auxiliary is cleaved to yield the enantiomerically enriched product. harvard.edu

For the analysis of the final product and intermediates, different derivatization strategies are employed to make the molecules suitable for chromatographic separation and detection, particularly for determining enantiomeric purity. Common derivatization reagents include:

1-fluoro-2,4-dinitrophenyl-5-L-alanineamide (FDAA): Used to label amino acids for HPLC analysis, allowing for the separation and quantification of enantiomers. researchgate.netfrontiersin.org

o-phthaldialdehyde/N-acetyl-L-cysteine (OPA/NAC): This reagent pair forms fluorescent diastereomeric isoindoles with primary amines, enabling their separation and detection by liquid chromatography with fluorescence or mass spectrometry detection (LC-FD/MS). researchgate.netpnas.org

Methyl chloroformate: Reacts with amino acids to form methyl esters of methoxycarbonyl derivatives, which are stable and volatile enough for analysis by gas chromatography-mass spectrometry (GC-MS). nist.gov

Table 2: Comparison of Analytical Derivatization Reagents for Aminopentanoic Acids

| Derivatization Reagent | Analytical Technique | Purpose |

| FDAA | HPLC | Separation and quantification of enantiomers. researchgate.netfrontiersin.org |

| OPA/NAC | LC-FD/MS | Formation of fluorescent diastereomers for sensitive detection and chiral separation. researchgate.netpnas.org |

| Methyl Chloroformate | GC-MS | Formation of stable, volatile derivatives for gas-phase analysis. nist.gov |

Biosynthetic Routes and Pathways

Biosynthesis from Valine

This compound is a naturally occurring non-proteinogenic β-amino acid. biosynth.com Evidence indicates that it is an intermediate in biosynthetic pathways originating from the proteinogenic amino acid valine. biosynth.comnih.gov It is incorporated as a building block into larger, more complex natural products. Specifically, this compound is a component of certain cyclic lipopeptides and pyrazinone natural products, such as the ichizinones. biosynth.comnih.gov In the biosynthesis of ichizinone A, the pyrazinone core is assembled by a non-ribosomal peptide synthetase (NRPS) from a valine residue and a this compound residue. nih.gov

Metabolic Origins in Biological Systems

The metabolic origin of this compound is primarily within the secondary metabolism of microorganisms, particularly bacteria like Streptomyces sp. nih.gov It serves as a precursor unit for non-ribosomal peptide synthetases (NRPSs). These large, modular enzymes assemble complex peptides and related natural products without the use of a ribosome template. nih.gov

The pyrazinone moiety of natural products like ichizinones is typically assembled by a small, dimodular NRPS. nih.gov In this context, this compound is selected and activated by a specific module of the NRPS enzyme and then condensed with other amino acid residues (like valine and leucine) to form the final complex structure. nih.gov Its presence has also been noted in mutasynthesis experiments, where it can be supplied to a mutant bacterial strain to be incorporated into novel analogs of natural products, further confirming its role as a building block in microbial biosynthetic pathways. researchgate.net

Biological and Biochemical Investigations of 3 Aminopentanoic Acid

Role as an Amino Acid Derivative

3-Aminopentanoic acid, also known as β-aminovaleric acid, is an amino acid derivative characterized by the placement of its amino group on the third carbon (the beta-carbon) of the pentanoic acid backbone. guidechem.comnih.gov This structural feature defines it as a beta-amino acid. Unlike alpha-amino acids, beta-amino acids are not incorporated into proteins during ribosomal protein synthesis. The (R)-enantiomer is noted as a biologically active form of the molecule. guidechem.com

The compound is recognized for its utility as a building block in organic chemistry and in the synthesis of pharmaceuticals. guidechem.com Its unique structure makes it an important component in medicinal chemistry and biochemistry, where it contributes to the development of novel therapeutic agents. guidechem.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₅H₁₁NO₂ |

| Molecular Weight | 117.15 g/mol |

| IUPAC Name | This compound |

| Classification | Beta-amino acid |

| CAS Number | 18664-78-3 |

Data sourced from PubChem CID 14731978. nih.gov

Participation in Metabolic Pathways

While the specific metabolic fate of this compound is not extensively detailed in scientific literature, its classification as a beta-amino acid allows for inferences based on the known metabolic pathways of similar compounds, such as β-alanine.

Generally, the metabolism of amino acids involves two primary stages: the removal of the amino group and the subsequent processing of the remaining carbon skeleton. libretexts.org The carbon backbones of amino acids can be converted into intermediates of central metabolic pathways, such as the citric acid cycle, to be used for energy generation, glucose synthesis, or the formation of fatty acids. nih.gov

For beta-amino acids like β-alanine, metabolic pathways include conversion to other molecules like aspartic acid or metabolism into malonate semialdehyde, which can then participate in other metabolic processes. nih.gov It is plausible that this compound undergoes a similar degradation, where its carbon skeleton enters central metabolism after the removal of its amino group.

Transamination is a key biochemical reaction in amino acid metabolism, involving the transfer of an amino group from an amino acid to a keto acid, a process catalyzed by enzymes called aminotransferases or transaminases. pharmaguideline.comslideshare.net This reaction is crucial for the synthesis of non-essential amino acids and for funneling amino groups for excretion. slideshare.net

Beta-amino acids participate in transamination reactions catalyzed by a specific class of enzymes known as ω-transaminases (ω-TAs). nih.govresearchgate.net These enzymes facilitate the transfer of the amino group from a beta-amino acid to a keto acid acceptor, producing a new amino acid and a β-keto acid. nih.gov This process is reversible and can be applied for either the synthesis or the degradation of beta-amino acids. researchgate.net Like other transaminases, ω-TAs require pyridoxal (B1214274) 5'-phosphate (PLP), a derivative of vitamin B6, as a coenzyme to mediate the amino group transfer. nih.govwikipedia.org

Table 2: General Mechanism of Beta-Amino Acid Transamination

| Step | Description | Enzyme Class | Coenzyme |

|---|---|---|---|

| 1 | The amino group from the β-amino acid (e.g., this compound) is transferred to the PLP coenzyme bound to the ω-transaminase, forming pyridoxamine (B1203002) 5'-phosphate (PMP) and releasing a β-keto acid. | ω-Transaminase | Pyridoxal 5'-phosphate (PLP) |

| 2 | The amino group from PMP is then transferred to an α-keto acid acceptor (e.g., α-ketoglutarate, pyruvate). | ω-Transaminase | Pyridoxamine 5'-phosphate (PMP) |

| 3 | A new α-amino acid (e.g., glutamate (B1630785), alanine) is formed, and the PLP coenzyme is regenerated on the enzyme. | ω-Transaminase | Pyridoxal 5'-phosphate (PLP) |

This table outlines the general, reversible reaction catalyzed by ω-transaminases. nih.govwikipedia.org

While some amino acids and their derivatives serve as direct precursors for the synthesis of neurotransmitters, there is currently no direct scientific evidence to suggest that this compound acts as a precursor for the synthesis of gamma-aminobutyric acid (GABA) or other neurotransmitters. General sources indicate that the compound plays a role in biological processes that include neurotransmission, but the specific mechanism has not been defined. guidechem.com It is important to note that structurally related isomers, such as 4-aminopentanoic acid and 5-aminopentanoic acid, have been investigated for their effects on the GABAergic system, with some acting as false neurotransmitters or weak GABA agonists. nih.govhmdb.ca However, this activity is specific to those isomers and cannot be directly attributed to this compound.

Interactions with Biological Systems

The interaction of this compound with biological systems is an area of ongoing research, driven by its potential pharmacological activities. guidechem.com

The specific receptor binding profile and modulatory effects of this compound are not well-characterized in the available scientific literature. While related compounds and analogues have been shown to interact with GABA receptors, specific binding affinities and functional data for this compound remain to be elucidated. nih.govhmdb.canih.gov The general pharmacological interest in the molecule suggests its potential to interact with biological targets, but detailed studies are required to identify these specific interactions and their functional consequences. guidechem.com

Cell Signaling Pathways

Current scientific literature, based on extensive database searches, does not provide specific information on the direct interaction of this compound with the MAPK/ERK or NF-κB cell signaling pathways. These pathways are critical in regulating a multitude of cellular processes, and while the effects of various amino acids and their derivatives on these cascades are subjects of ongoing research, specific studies focusing on this compound are not presently available.

MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade involved in the regulation of cell proliferation, differentiation, and survival. The pathway transmits signals from a wide range of extracellular stimuli to the nucleus, culminating in changes in gene expression.

Interactive Data Table: Effect of this compound on MAPK/ERK Pathway Components

| Pathway Component | Observed Effect of this compound | Reference |

| Ras | Not reported in the literature | N/A |

| Raf | Not reported in the literature | N/A |

| MEK | Not reported in the literature | N/A |

| ERK | Not reported in the literature | N/A |

NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of the inflammatory response, immune function, cell survival, and proliferation. The activation of this pathway leads to the translocation of NF-κB transcription factors into the nucleus, where they modulate the expression of a wide array of target genes.

As with the MAPK/ERK pathway, there is currently no specific scientific literature detailing the influence of this compound on the NF-κB signaling cascade. Research has yet to explore whether this compound can modulate the activation or inhibition of this critical pathway.

Interactive Data Table: Effect of this compound on NF-κB Pathway Components

| Pathway Component | Observed Effect of this compound | Reference |

| IKK complex | Not reported in the literature | N/A |

| IκBα | Not reported in the literature | N/A |

| NF-κB (p65/p50) | Not reported in the literature | N/A |

| Target Gene Expression | Not reported in the literature | N/A |

Influence on Protein Synthesis

Protein synthesis is a fundamental biological process by which cells build proteins. This process is intricately regulated and depends on the availability of amino acids, the building blocks of proteins. While one source makes a general claim that (R)-3-Aminopentanoic acid plays a crucial role in protein synthesis, it does not provide a citation or any specific details on the mechanism or extent of this influence. guidechem.com

Comprehensive searches of scientific databases have not yielded specific studies that investigate the direct impact of this compound on the machinery of protein synthesis, such as ribosomal function or the activity of translation factors.

Interactive Data Table: Influence of this compound on Protein Synthesis

| Parameter | Finding | Reference |

| General Role in Protein Synthesis | Stated to play a crucial role (without citation) | guidechem.com |

| Specific Mechanism of Action | Not reported in the literature | N/A |

| Effect on Translation Rate | Not reported in the literature | N/A |

Occurrence in Natural Products and Extraterrestrial Samples

Presence in Proteins and Peptides

Amino acids are the fundamental constituents of proteins and peptides. While the twenty proteinogenic amino acids are commonly incorporated into these macromolecules, numerous other non-proteinogenic amino acids exist in nature. A general assertion has been made that (R)-3-Aminopentanoic acid is found naturally in certain proteins and peptides; however, this claim is not substantiated with specific examples or primary literature citations. guidechem.com Extensive searches of protein and peptide databases have not revealed specific instances of this compound as a constituent of naturally occurring proteins or peptides.

Isolation from Marine Organisms

The marine environment is a rich source of diverse and structurally unique natural products, including a wide array of amino acids and their derivatives. Methodologies for the isolation of various compounds, including amino acids, from marine organisms are well-established. However, a thorough review of the scientific literature and natural product databases indicates that this compound has not been specifically reported as isolated from any marine organism to date.

Detection in Meteorites

This compound is one of the many extraterrestrial amino acids identified in meteorites, providing insights into prebiotic chemical evolution. All ten of the possible five-carbon acyclic primary beta-, gamma-, and delta-amino alkanoic acids have been positively identified in hot-water extracts of the Murchison meteorite. nih.gov The identification was carried out using combined gas chromatography-mass spectrometry (GC-MS) and ion exchange chromatography. nih.gov

Within the Murchison meteorite, the beta-amino isomers, including this compound, are present at concentrations of 1-2 nmol/g. nih.gov This is a lower concentration than their gamma-amino counterparts, such as 4-aminopentanoic acid, which are found at levels of about 5 nmol/g. nih.gov These five-carbon amino acids are generally less abundant than their four-carbon homologues and the corresponding alpha-amino acids within the meteorite. nih.gov The presence of all possible five-carbon acyclic primary amino acids is consistent with a synthetic process that involves the random combination of single-carbon precursors. nih.gov

In addition to carbonaceous chondrites like the Murchison, this compound has also been detected in iron meteorites. nih.gov For example, it was found in unhydrolyzed hot water extracts of the Campo del Cielo iron meteorite. nih.gov While its abundance was above the detection limit, precise quantification can be challenging in these samples. nih.gov The detection of such compounds across different meteorite types supports the hypothesis of an extraterrestrial and abiotic origin for these molecules.

| Meteorite | Meteorite Type | Concentration (nmol/g) | Reference |

|---|---|---|---|

| Murchison | Carbonaceous Chondrite (CM2) | 1-2 | nih.gov |

| Campo del Cielo | Iron Meteorite (IAB) | Detectable | nih.gov |

Enzymatic Biotransformations Involving this compound

Enzymatic biotransformations represent a powerful tool for the synthesis and modification of chemical compounds, including non-proteinogenic amino acids like this compound. These processes utilize the catalytic power of enzymes to perform specific chemical reactions under mild conditions. Enzymes such as transaminases (aminotransferases) are of particular interest as they catalyze the transfer of an amino group from a donor molecule to an acceptor, a key step in the synthesis and degradation of amino acids.

While specific studies detailing the enzymatic biotransformation of this compound are limited in the available literature, the activity of certain enzymes on structurally similar β-amino acids suggests potential pathways. For instance, 4-aminobutyrate aminotransferase (ABAT) is known to act on substrates like β-alanine and δ-aminovaleric acid, which are also non-proteinogenic amino acids. nih.gov This indicates that enzymes within this family could potentially recognize and process this compound, although specific experimental verification is required. The exploration of such enzymatic pathways is crucial for developing sustainable and stereoselective methods for producing valuable chiral molecules.

Substrate Specificity of Enzymes

Substrate specificity is a fundamental property of enzymes, defining their ability to bind to and act upon a specific substrate or a limited range of structurally similar substrates. teachmephysiology.com This selectivity arises from the unique three-dimensional structure of the enzyme's active site, which is complementary in shape, size, and chemical properties to its target molecule. teachmephysiology.com

In the context of this compound, detailed studies characterizing the substrate specificity of enzymes that can utilize it as a substrate are not extensively documented in the reviewed scientific literature. However, research on related enzymes provides insights into potential candidates. Aminotransferases, for example, exhibit a wide range of specificities. Some have a narrow scope, acting on only one or two substrates, while others display broad substrate specificity, accepting a variety of molecules. mdpi.com

For instance, certain D-amino acid transaminases have been shown to have expanded specificity, acting on both D-amino acids and primary amines. mdpi.com Enzymes like 4-aminobutyrate aminotransferase (ABAT) can process various linear amino acids, including γ-aminobutyric acid (GABA), β-alanine, and δ-aminovaleric acid, demonstrating a degree of flexibility in substrate recognition. nih.gov This suggests that the active site of such enzymes might accommodate this compound, which shares structural features with these known substrates. However, without direct experimental evidence, the efficiency and selectivity of such potential interactions remain hypothetical.

Enzyme Kinetics and Michaelis-Menten Parameters

Enzyme kinetics is the study of the rates of enzyme-catalyzed reactions. The Michaelis-Menten model is a cornerstone of enzyme kinetics, describing the relationship between the initial reaction velocity (V₀), the substrate concentration ([S]), the maximum reaction velocity (Vmax), and the Michaelis constant (Km). nih.govresearchgate.net

Vmax represents the maximum rate of the reaction when the enzyme is fully saturated with the substrate. nih.gov

Km is the substrate concentration at which the reaction rate is half of Vmax and is an inverse measure of the substrate's affinity for the enzyme. A lower Km indicates a higher affinity. nih.gov

The Michaelis-Menten equation is expressed as: V₀ = (Vmax * [S]) / (Km + [S])

Despite the importance of these parameters for understanding and applying enzymatic reactions, a review of the available scientific literature did not yield specific Michaelis-Menten parameters (Km and Vmax) for any enzyme utilizing this compound as a substrate. While kinetic studies have been performed on enzymes acting on a wide array of other amino acids, including various β-amino acids, specific data for this compound has not been reported in the searched sources. nih.gov The determination of these parameters would require dedicated experimental studies involving the isolation of a suitable enzyme and subsequent kinetic assays.

| Enzyme | Source Organism | Km (mM) | Vmax (U/mg) | Reference |

|---|---|---|---|---|

| Data Not Available | Data Not Available | Data Not Available | Data Not Available | N/A |

Pharmacological and Therapeutic Research Applications

Application in Peptide and Peptidomimetic Research

While there are no specific examples found of 3-Aminopentanoic acid being used as a building block in peptide synthesis in the search results, β-amino acids, in general, are valuable in this field peptide.com. They can be incorporated into peptide chains using standard solid-phase peptide synthesis techniques nih.gov. The synthesis of peptides containing β-amino acids is a strategy to create analogues of biologically active peptides researchgate.net. The process often involves protecting the amino and carboxyl groups to control the reaction and achieve the desired peptide sequence peptide.com.

The incorporation of this compound into cyclic lipopeptides has not been specifically documented. However, cyclic lipopeptides are a class of natural products with antibiotic properties, often composed of a fatty acid tail linked to a short oligopeptide that forms a macrocyclic ring nih.gov. These structures can contain non-proteinogenic amino acids, including various β-amino acid derivatives, which contribute to their biological activity and structural stability nih.gov. The synthesis of such complex molecules is a significant area of research for developing new antibacterial agents.

The use of β-amino acids is a prominent strategy in the design of peptidomimetics nih.govnih.govwikipedia.org. Peptidomimetics are molecules that mimic the structure and function of peptides but have modified properties, such as increased stability against enzymatic degradation (proteolysis) nih.govnih.gov. The incorporation of β-amino acids, like this compound could, can alter the backbone of a peptide, leading to novel secondary structures and enhanced resistance to proteases nih.govnih.gov. This approach has been successful in creating bioactive peptide analogues with potential therapeutic applications, including receptor agonists and antagonists, and antimicrobial peptides nih.gov. The vast structural diversity of β-amino acids provides extensive opportunities for molecular design in drug discovery nih.gov.

Table 2: Properties of Peptidomimetics Containing β-Amino Acids

| Property | Advantage of β-Amino Acid Incorporation |

| Proteolytic Stability | Increased resistance to degradation by enzymes nih.govnih.gov |

| Structural Diversity | Ability to form unique secondary structures (helices, sheets) nih.govwikipedia.org |

| Biological Activity | Potential for potent and specific interactions with biological targets nih.gov |

The role of this compound in artificial peptide formation is not specifically detailed in the available literature. However, the synthesis of peptides containing unnatural amino acids, including β-amino acids, is a key area of chemical biology nih.gov. The ribosomal machinery has a strong bias against incorporating β-amino acids, making their inclusion in proteins challenging in biological systems nih.gov. However, chemical synthesis methods allow for the creation of artificial peptides with diverse structures and functions that are not accessible through natural biosynthesis nih.gov. These synthetic peptides can have improved properties, such as enhanced stability and novel biological activities acs.org.

Impact on Metabolic Diseases

Metabolic diseases represent a significant global health challenge, and ongoing research seeks to identify novel therapeutic agents that can effectively modulate metabolic pathways. In this context, the role of specific amino acids and their derivatives is an area of active investigation.

Role in Steatotic Liver Disease (e.g., MASLD)

Currently, there is no scientific evidence available from preclinical or clinical research to substantiate a role for this compound in the context of steatotic liver disease, including Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD). A thorough review of existing scientific literature does not indicate that this compound has been investigated for its potential effects on the pathological mechanisms of MASLD, such as hepatic fat accumulation, inflammation, or fibrosis.

Consequently, no research findings or data tables detailing the impact of this compound on steatotic liver disease can be provided. The scientific community has not yet explored this specific compound in relation to this particular metabolic disorder.

Advanced Analytical Methodologies in 3 Aminopentanoic Acid Research

Chromatographic Techniques

Chromatography is a cornerstone in the analysis of 3-aminopentanoic acid, allowing for its separation from complex mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most prominently used techniques, each with specific derivatization strategies to overcome the compound's inherent analytical challenges.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used method for the analysis of amino acids, including this compound. shimadzu.com Reversed-phase HPLC is a common mode of separation for derivatized amino acids, as it offers excellent separation capabilities. shimadzu.com The primary challenge in the HPLC analysis of this compound is its lack of a native chromophore or fluorophore, making it difficult to detect using standard UV-Vis or fluorescence detectors. myfoodresearch.com To address this, pre-column derivatization is a frequently employed strategy. ijfans.org

Pre-column derivatization involves reacting the amino acid with a labeling reagent before its introduction into the HPLC system. shimadzu.com This process converts the analyte into a derivative with enhanced detection properties. creative-proteomics.com A variety of reagents are available for this purpose, each with distinct advantages.

One of the most established methods involves the use of o-phthaldialdehyde (OPA) in the presence of a thiol, such as 3-mercaptopropionic acid (3-MPA). goums.ac.irchromatographyonline.com OPA reacts rapidly with primary amines, like the one in this compound, at basic conditions to form highly fluorescent isoindole derivatives. goums.ac.irchromatographyonline.com The addition of a thiol is necessary to stabilize these derivatives. goums.ac.ir

Other commonly used derivatizing agents include:

6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC): This reagent reacts quickly with both primary and secondary amino acids to form stable, fluorescent derivatives that can also be detected by UV absorption. creative-proteomics.comwaters.com

Dansyl Chloride: It reacts with primary and secondary amino groups to produce strongly fluorescent derivatives. However, the reaction can be slow, and the derivatives may be less stable than those formed with other reagents. creative-proteomics.com

Phenyl isothiocyanate (PITC): PITC reacts with amino acids to form phenylthiocarbamyl (PTC) derivatives, which are detectable by UV absorption. shimadzu.com

The choice of derivatization reagent often depends on the specific requirements of the analysis, such as sensitivity, stability of the derivative, and the presence of interfering substances in the sample matrix. shimadzu.com

Table 1: Common Pre-column Derivatization Reagents for HPLC Analysis of Amino Acids

| Derivatization Reagent | Abbreviation | Target Functional Group | Detection Method | Key Characteristics |

|---|---|---|---|---|

| o-Phthaldialdehyde | OPA | Primary Amines | Fluorescence | Fast reaction at room temperature; requires a thiol for stabilization. goums.ac.irchromatographyonline.com |

| 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate | AQC | Primary and Secondary Amines | Fluorescence, UV | Rapid reaction, produces stable derivatives. creative-proteomics.comwaters.com |

| Dansyl Chloride | - | Primary and Secondary Amines | Fluorescence | Strong fluorescence, but slower reaction kinetics. creative-proteomics.com |

| Phenyl isothiocyanate | PITC | Primary and Secondary Amines | UV | Forms stable PTC derivatives suitable for UV detection. shimadzu.com |

Fluorescence detection is a highly sensitive technique used in conjunction with HPLC for the analysis of derivatized this compound. nih.gov After derivatization with a fluorogenic reagent, the resulting molecule can be excited at a specific wavelength and will emit light at a longer wavelength. myfoodresearch.com This emitted light is then detected and quantified.

For instance, OPA derivatives are typically excited around 340 nm and show maximum emission at approximately 455 nm. myfoodresearch.com When using 2,3-naphthalenedicarboxaldehyde (NDA) as a derivatizing agent, the resulting amino acid derivatives can be detected with fluorescence excitation at 420 nm and emission at 480 nm. mdpi.com The high sensitivity of fluorescence detection allows for the quantification of very low concentrations of this compound. mdpi.com

Table 2: Excitation and Emission Wavelengths for Fluorescent Derivatives of Amino Acids

| Derivatization Reagent | Excitation Wavelength (nm) | Emission Wavelength (nm) | Reference |

|---|---|---|---|

| o-Phthaldialdehyde (OPA) | 340 | 455 | myfoodresearch.com |

| Fluorescamine | 390 | 475 | creative-proteomics.com |

| 2,3-Naphthalenedicarboxaldehyde (NDA) | 420 | 480 | mdpi.com |

| 4-Fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) | 470 | 530 | mdpi.com |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography is another powerful technique for the analysis of amino acids, but due to their low volatility and polar nature, derivatization is a mandatory step before analysis. sigmaaldrich.comnih.gov GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, providing high sensitivity and structural information for analyte identification. dss.go.th

The primary goal of derivatization for GC-MS is to increase the volatility and thermal stability of the amino acid by replacing the active hydrogens in its amino and carboxyl groups with nonpolar moieties. sigmaaldrich.comiu.edu This allows the compound to be vaporized in the GC inlet without decomposition. thermofisher.com

Common derivatization approaches for amino acids in GC-MS include:

Silylation: This is a widely used technique where active hydrogens are replaced by a trimethylsilyl (B98337) (TMS) group. gcms.cz Reagents such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) and N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly employed. sigmaaldrich.comiu.edu The resulting tert-butyl dimethylsilyl (TBDMS) or TMS derivatives are significantly more volatile and less polar. sigmaaldrich.com Mass spectra of these derivatives often show characteristic fragments, such as the loss of a methyl group (M-15) or a tert-butyl group (M-57), which aids in their identification. sigmaaldrich.com

Alkylation/Acylation: This two-step process often involves esterification of the carboxyl group followed by acylation of the amino group. researchgate.net For example, the carboxyl group can be converted to a methyl ester using 2 M HCl in methanol. nih.gov Subsequently, the amino group can be acylated with reagents like pentafluoropropionic anhydride (B1165640) (PFPA). researchgate.net Alkyl chloroformates, such as methyl chloroformate (MCF), are also used as versatile derivatization reagents that react with both amino and carboxylic acid groups. springernature.com

Table 3: Common Derivatization Reagents for GC-MS Analysis of Amino Acids

| Reagent | Abbreviation | Type of Derivatization | Resulting Derivative |

|---|---|---|---|

| N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide | MTBSTFA | Silylation | tert-butyl dimethylsilyl (TBDMS) |

| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | Silylation | trimethylsilyl (TMS) |

| Methyl Chloroformate | MCF | Alkylation/Acylation | Methyl ester/methoxycarbonyl amine |

| Pentafluoropropionic Anhydride | PFPA | Acylation | Pentafluoropropionyl |

Spectroscopic Characterization in Research

Spectroscopic methods are indispensable for the structural elucidation and characterization of this compound. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy provide detailed information about the molecule's structure.

Publicly available spectral data for this compound includes:

1D NMR Spectra: Both ¹H (proton) and ¹³C (carbon-13) NMR spectra are available. These techniques provide information about the chemical environment of the hydrogen and carbon atoms within the molecule, respectively, allowing for confirmation of its structure. nih.gov

Infrared (IR) Spectra: IR spectroscopy identifies the functional groups present in a molecule based on their characteristic absorption of infrared radiation. For this compound, this would include characteristic peaks for the amino (N-H), carboxyl (C=O, O-H), and alkyl (C-H) groups. nih.gov

Raman Spectra: Raman spectroscopy provides complementary vibrational information to IR spectroscopy and can be useful for structural analysis. nih.gov

These spectroscopic techniques are fundamental in verifying the identity and purity of synthesized this compound and in studying its interactions with other molecules in research settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR are instrumental in confirming the identity and purity of this compound.

¹H NMR Spectroscopy

In ¹H NMR spectroscopy of this compound, the different protons in the molecule resonate at distinct chemical shifts, influenced by their local electronic environment. The structure, CCC(N)CC(=O)O, leads to a predictable pattern. The proton of the carboxylic acid group (-COOH) is typically observed as a broad singlet far downfield. The proton on the carbon bearing the amino group (C3-H) will appear as a multiplet due to coupling with the adjacent methylene (B1212753) protons. The protons of the methylene group adjacent to the carboxyl group (C2-H₂) and the methylene group of the ethyl chain (C4-H₂) will also show distinct multiplets. The terminal methyl group (C5-H₃) of the ethyl chain will appear as a triplet.

¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides information on the different carbon environments within the molecule. For this compound, five distinct signals are expected, corresponding to each carbon atom. The carbonyl carbon of the carboxylic acid group is the most deshielded and appears furthest downfield. The carbon atom bonded to the nitrogen (C3) will also be significantly deshielded. The remaining three carbon signals correspond to the two methylene carbons (C2 and C4) and the terminal methyl carbon (C5).

Below are the anticipated chemical shifts for this compound.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Type | Predicted Chemical Shift (ppm) | Splitting Pattern (for ¹H) |

|---|---|---|---|

| H on COOH | ¹H | > 10.0 | Broad Singlet |

| H on C3 | ¹H | ~ 3.0 - 3.5 | Multiplet |

| H₂ on C2 | ¹H | ~ 2.2 - 2.5 | Multiplet |

| H₂ on C4 | ¹H | ~ 1.5 - 1.8 | Multiplet |

| H₃ on C5 | ¹H | ~ 0.9 - 1.2 | Triplet |

| C1 (C=O) | ¹³C | ~ 170 - 180 | - |

| C3 (CH-N) | ¹³C | ~ 50 - 60 | - |

| C2 (CH₂) | ¹³C | ~ 35 - 45 | - |

| C4 (CH₂) | ¹³C | ~ 25 - 35 | - |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies corresponding to the vibrations of specific bonds. The IR spectrum of this compound is characterized by the presence of both a carboxylic acid and a primary amine group.

The most prominent feature is a very broad absorption band in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. spectroscopyonline.com Superimposed on this broad band may be the C-H stretching vibrations. The carbonyl (C=O) stretch of the carboxylic acid typically appears as a strong, sharp peak between 1700-1730 cm⁻¹. spectroscopyonline.com

The N-H stretching vibrations of the primary amine group usually appear as two medium-intensity bands in the 3200-3400 cm⁻¹ region. aip.org The N-H bending (scissoring) vibration is observed around 1560-1640 cm⁻¹. The spectrum will also feature C-O stretching and O-H bending vibrations from the carboxylic acid group, typically found around 1320-1210 cm⁻¹ and 960-900 cm⁻¹, respectively. spectroscopyonline.com

Table 2: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch | Carboxylic Acid | 2500 - 3300 | Strong, Very Broad |

| N-H Stretch | Primary Amine | 3200 - 3400 | Medium, Doublet |

| C-H Stretch | Alkyl | 2850 - 3000 | Medium to Strong |

| C=O Stretch | Carboxylic Acid | 1700 - 1730 | Strong, Sharp |

| N-H Bend | Primary Amine | 1560 - 1640 | Medium to Strong |

| C-O Stretch | Carboxylic Acid | 1210 - 1320 | Medium |

Raman Spectroscopy

Raman spectroscopy is a vibrational spectroscopy technique that is complementary to IR spectroscopy. researchgate.net While IR spectroscopy measures the absorption of light, Raman spectroscopy measures the inelastic scattering of light. Bonds that are non-polar or symmetric tend to produce strong signals in Raman spectra, whereas polar bonds are typically stronger in IR.

For this compound, Raman spectroscopy is particularly useful for observing the vibrations of the carbon backbone. Strong signals are expected for the C-C stretching modes of the pentanoic acid chain. The symmetric stretching of the carboxylate group (if the molecule exists in its zwitterionic form) would also be Raman active. While the O-H and N-H stretches are visible, they are often weaker and less broad than in the IR spectrum. The C=O stretch is also observable in the Raman spectrum. This technique provides a characteristic "fingerprint" of the molecule, which is valuable for identification and for studying conformational properties. researchgate.netresearchgate.net

Table 3: Expected Raman Shifts for this compound

| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch | Alkyl | 2800 - 3000 | Strong |

| C=O Stretch | Carboxylic Acid | 1640 - 1680 | Medium |

| CH₂ Scissoring | Alkyl | 1440 - 1470 | Medium |

| C-C Stretch | Alkyl Backbone | 800 - 1200 | Strong |

Computational and Theoretical Studies

Molecular Modeling and Docking Studies

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. These models are crucial for predicting molecular structures, understanding intermolecular interactions, and elucidating reaction mechanisms. A key application of molecular modeling is molecular docking, a method that predicts the preferred orientation of one molecule when bound to a second, typically a larger receptor protein. This is instrumental in drug discovery for predicting the binding affinity and mode of action of a ligand.

While specific molecular docking studies focusing on 3-aminopentanoic acid as a primary ligand are not extensively detailed in the reviewed literature, the application of these techniques to structurally similar molecules highlights their utility. For instance, a molecular docking investigation was conducted to understand the catalytic activity of engineered enzyme mutants in the synthesis of (R)-4-aminopentanoic acid, an isomer of this compound. nih.gov This study used docking to elucidate the stereoconfiguration of the product and to explain the enhanced activity of the enzyme mutants, demonstrating how computational approaches can rationalize and guide protein engineering efforts for the synthesis of chiral γ-amino acids. nih.gov

The general process of molecular docking involves several key steps:

Interactive Data Table: Key Steps in Molecular Docking| Step | Description |

|---|---|

| Receptor Preparation | The 3D structure of the target protein (receptor) is obtained, often from crystallographic data. Hydrogen atoms are added, and charges are assigned. |

| Ligand Preparation | The 3D structure of the small molecule (ligand), such as an aminopentanoic acid derivative, is generated and its energy is minimized. |

| Defining the Binding Site | A specific region on the receptor where the ligand is expected to bind (the active site) is defined. |

| Docking Simulation | A scoring algorithm is used to place the ligand in the binding site in various conformations and orientations, calculating the binding energy for each pose. |

| Analysis of Results | The resulting poses are analyzed to identify the most stable binding mode, characterized by the lowest binding energy and favorable intermolecular interactions (e.g., hydrogen bonds). |

Such studies are fundamental in predicting how a molecule like this compound might interact with biological targets, paving the way for its potential development in various biochemical applications.

Computational Redesign of Enzymes for this compound Synthesis

A significant application of computational science in biochemistry is the redesign of enzymes to catalyze novel reactions or accept unnatural substrates. Structure-based computational enzyme design has been successfully employed to convert enzymes with narrow substrate scopes into versatile biocatalysts. researchgate.net

A notable example is the computational redesign of Bacillus sp. YM55-1 aspartase (AspB), an enzyme that naturally has a very specific function, to catalyze the synthesis of (R)-β-aminopentanoic acid. researchgate.netscispace.com Researchers used the Rosetta computational modeling suite to predict mutations in the enzyme's active site that would favor the new substrate. The modeling predicted that specific mutations would create a new hydrophobic binding pocket suitable for accommodating the substrate required for producing (R)-β-aminopentanoic acid. researchgate.netscispace.com This in silico approach allowed for the rational design of a set of mutant enzymes, which were then synthesized and tested. The redesigned enzymes successfully catalyzed the asymmetric addition of ammonia to a substituted acrylate, affording enantiopure (R)-β-aminopentanoic acid. researchgate.net The computationally designed biocatalysts exhibited high conversion rates and selectivity without needing further optimization through laboratory evolution. researchgate.net

Interactive Data Table: Summary of AspB Redesign for (R)-β-Aminopentanoic Acid Synthesis

| Parameter | Description |

|---|---|

| Parent Enzyme | Aspartase (AspB) from Bacillus sp. YM55-1 |

| Target Product | (R)-β-aminopentanoic acid |

| Computational Method | Structure-based design using Rosetta software |

| Design Goal | Create a new hydrophobic binding pocket in the active site |

| Outcome | Generation of mutant enzymes with catalytic activity for the target reaction |

| Significance | Rapid adaptation of an enzyme for an industrially viable reaction, producing a valuable chiral β-amino acid researchgate.netscispace.com |

This research highlights the power of computational design to rapidly develop biocatalysts for the green synthesis of valuable chemical building blocks like this compound. researchgate.netresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. By identifying physicochemical properties (descriptors) that correlate with activity, QSAR models can predict the activity of new, unsynthesized compounds. This methodology is a cornerstone of rational drug design and chemical toxicology.

The development of a QSAR model involves several stages, including dataset selection, calculation of molecular descriptors (e.g., steric, electronic, hydrophobic), model building using statistical methods, and rigorous validation.

Although QSAR is a widely used technique, a literature search did not reveal any specific QSAR studies focused on this compound or its direct derivatives. However, the principles of QSAR are broadly applicable. For instance, 3D-QSAR studies have been successfully applied to other classes of compounds, such as thieno[3,2-b]pyrrole-5-carboxamide derivatives, to create predictive models for their inhibitory activity against specific enzymes. rsc.org Such models generate contour maps that visualize regions where steric bulk or specific electrostatic properties are predicted to enhance or diminish activity, thereby guiding the design of more potent analogues. rsc.orgmdpi.com Should a specific biological activity be identified for this compound, QSAR analysis could serve as a powerful tool to guide the synthesis of derivatives with optimized efficacy.

Simulations of Molecular Interactions and Dynamics

Molecular dynamics (MD) is a powerful computational method used to simulate the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide detailed insights into the conformational changes, thermodynamics, and transport properties of biomolecules at an atomic level. mdpi.com These simulations can reveal how molecules like this compound behave in a solution, interact with other molecules, or bind to a protein's active site.

Specific molecular dynamics simulations focusing exclusively on this compound were not identified in the available literature. However, MD simulations are routinely performed on amino acids and their derivatives to understand fundamental processes like self-assembly and aggregation. For example, MD studies on aromatic amino acids have provided molecular-level insight into the formation of ordered structures and disordered aggregates, which are relevant to various physical and biological phenomena. rsc.org

An MD study on a related compound, such as an isomer of this compound, would typically involve:

System Setup: Placing the molecule in a simulation box, usually filled with water molecules to mimic physiological conditions.

Energy Minimization: Optimizing the geometry of the system to remove any steric clashes.

Equilibration: Gradually heating the system to the desired temperature and adjusting the pressure to stabilize it.

Production Run: Running the simulation for an extended period (nanoseconds to microseconds) to collect data on the molecule's trajectory.

Analysis: Analyzing the trajectory to understand conformational dynamics, interaction energies, and other properties.

Data for related isomers, such as 3-amino-2,2-dimethylpropanoic acid, for which MD topologies are available, can serve as a starting point for parametrizing simulations for this compound. Such simulations would be invaluable for understanding its conformational preferences and its interactions in a biological environment.

Future Directions and Emerging Research Areas

Development of Novel Biocatalysts

The chemical synthesis of optically pure β-amino acids like 3-aminopentanoic acid can be challenging. rsc.org Biocatalysis, using enzymes to perform chemical transformations, offers a green and highly selective alternative. rsc.org A key area of future research is the discovery and engineering of novel enzymes for the efficient synthesis of this compound.

Transaminases (TAs), or aminotransferases, are a promising class of enzymes for this purpose. rsc.orgwikipedia.org These enzymes catalyze the transfer of an amino group from a donor molecule to a keto acid acceptor. wikipedia.org The primary challenge lies in finding or engineering transaminases that can accept a 3-oxopentanoic acid substrate to produce this compound with high efficiency and stereoselectivity.

Current research on related molecules provides a roadmap. For instance, engineered glutamate (B1630785) dehydrogenase has been successfully used to synthesize (R)-4-aminopentanoic acid from levulinic acid. frontiersin.org Similarly, various ω-transaminases are being explored for their ability to convert bulky ketones. nih.gov Future strategies will likely involve:

Genome Mining: Searching the genomes of diverse microorganisms for novel transaminases with activity towards β-keto acids. nih.gov

Directed Evolution: Using protein engineering techniques to mutate existing enzymes and select for variants with improved activity and specificity for the this compound synthesis reaction. nih.gov

Substrate Engineering: Modifying the enzymatic reaction conditions to improve the efficiency of the biocatalytic process. rsc.org

The development of robust biocatalysts will be crucial for the sustainable and cost-effective production of enantiomerically pure this compound, a key requirement for many of its potential pharmaceutical applications.

Table 1: Examples of Enzyme Classes for Potential Biocatalytic Synthesis

| Enzyme Class | Catalyzed Reaction | Relevance to this compound |

|---|---|---|

| Transaminases (TAs) | Amino group transfer to a keto acid | Asymmetric synthesis from 3-oxopentanoic acid. researchgate.net |

| Dehydrogenases | Reductive amination of a keto acid | Potential for direct amination of a precursor molecule. frontiersin.org |

Targeted Drug Delivery Systems Incorporating this compound

The development of targeted drug delivery systems is a major goal in medicine, aiming to increase the efficacy of therapies while reducing side effects. mdpi.com Polymers derived from amino acids are attractive candidates for creating nanocarriers due to their biocompatibility and biodegradability. insuf.orgnih.gov While not yet extensively studied, this compound is a promising building block for such systems.

Polymers created from this compound, such as poly(β-peptides) or polyamides, could be used to create nanoparticles for encapsulating therapeutic agents. researchgate.netnih.gov The properties of these nanoparticles could be tuned by modifying the polymer structure. For example, the incorporation of other functional monomers could allow for the attachment of targeting ligands, which would direct the nanoparticles to specific cells or tissues, such as tumors. nih.gov

The potential advantages of using this compound-based polymers in drug delivery include:

Biocompatibility: The polymer would be expected to have low toxicity and be well-tolerated by the body. mdpi.commdpi.com

Biodegradability: The polymer would break down into non-toxic products that can be easily cleared from the body. mdpi.com

Tunable Properties: The physical and chemical properties of the polymer could be modified to control the release rate of the encapsulated drug. nih.gov

Future research in this area will focus on synthesizing and characterizing polymers of this compound, evaluating their ability to form nanoparticles, and testing their efficacy as drug delivery vehicles in preclinical models. nih.govresearchgate.net

Combinatorial Biosynthesis Strategies

Nature produces a vast array of complex molecules with potent biological activities. nih.gov Many of these natural products, such as peptides and polyketides, are synthesized by large enzyme complexes called nonribosomal peptide synthetases (NRPSs) and polyketide synthases (PKSs). researchgate.net Combinatorial biosynthesis is a powerful strategy that involves genetically engineering these enzymatic assembly lines to create novel, "unnatural" natural products. nih.gov

A key opportunity lies in the incorporation of β-amino acids like this compound into these biosynthetic pathways. rsc.org Because β-amino acids have a different backbone structure than the standard α-amino acids, their incorporation can lead to molecules with unique three-dimensional shapes and improved stability against degradation by proteases. rsc.org

Future research will aim to:

Identify and characterize the biosynthetic gene clusters for natural products that contain β-amino acids. nih.gov

Engineer the NRPS modules responsible for recognizing and incorporating amino acids to accept this compound as a substrate. researchgate.net

Develop heterologous expression systems to produce these novel compounds in manageable host organisms like E. coli or yeast.

This approach could lead to the generation of large libraries of new compounds based on natural product scaffolds, which could then be screened for a wide range of biological activities, including antibiotic, antiviral, and anticancer properties. nih.gov

Exploration of Metabolite-Disease Connections

Metabolomics, the large-scale study of small molecules or metabolites within cells, tissues, or organisms, is a powerful tool for identifying biomarkers associated with disease. Aberrant levels of specific metabolites can be indicative of a particular pathological state. While many studies have focused on the role of α-amino acids in disease, the potential involvement of β-amino acids like this compound is an underexplored area.

Future research in this field could involve:

Untargeted Metabolomics: Analyzing samples from patients with various diseases (e.g., metabolic disorders, cancer, neurodegenerative diseases) to determine if this compound is present and if its levels are correlated with disease status.

Pathway Analysis: If this compound is identified as a relevant metabolite, further studies would be needed to elucidate the metabolic pathways that produce and consume it. This could reveal novel enzyme targets for therapeutic intervention.

Functional Studies: Investigating the biological effects of this compound to understand how it might contribute to the pathophysiology of disease.

The discovery of a link between this compound and a specific disease could open up new avenues for diagnosis and treatment.

Advanced Material Science Applications

The unique structural features of β-amino acids make them attractive building blocks for the creation of novel polymers with advanced material properties. researchgate.net When polymerized, β-amino acids form poly(β-peptides), which can adopt stable, well-defined secondary structures, such as helices and sheets, similar to proteins. rsc.org However, because of their different backbone structure, these polymers are resistant to degradation by common proteases.

Polymers derived from this compound could have a range of applications in material science, including:

Biomaterials for Tissue Engineering: The biocompatibility and tunable mechanical properties of these polymers could make them suitable for creating scaffolds that support cell growth and tissue regeneration. insuf.org

Hydrogels: Polymers with the ability to absorb large amounts of water could be used to create hydrogels for applications in drug delivery, wound healing, and as superabsorbents.

Functional Surfaces: The ability to control the surface properties of these materials could be exploited to create coatings that resist biofouling or promote specific cell adhesion.

The development of these advanced materials will require a deeper understanding of the relationship between the monomer structure, polymerization conditions, and the final properties of the polymer. Future research will focus on developing controlled polymerization methods for this compound and characterizing the resulting materials in detail. mdpi.com

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting and quantifying 3-Aminopentanoic acid in complex biological matrices?